molecular formula C9H16O B098319 3,6-Dimethyl-1-heptyn-3-ol CAS No. 19549-98-5

3,6-Dimethyl-1-heptyn-3-ol

Cat. No.: B098319
CAS No.: 19549-98-5
M. Wt: 140.22 g/mol
InChI Key: COWFALGRNJAHKW-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-heptyn-3-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.2227 . . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with two methyl groups at positions 3 and 6. It is a colorless to light yellow liquid with a distinct odor .

Safety and Hazards

This compound is flammable and can produce vapors . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . It’s recommended to use explosion-proof electrical, ventilating, and lighting equipment .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known to undergo acid-base neutralization reactions to form salts , indicating that it may interact with acidic or basic entities in the body.

Biochemical Pathways

It’s used as a starting material or intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.

Pharmacokinetics

Its solubility in organic solvents like ethanol, acetone, and dichloromethane suggests that it may have good bioavailability in lipid environments.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Action Environment

3,6-Dimethyl-1-heptyn-3-ol is relatively stable at room temperature but should avoid contact with strong oxidizing agents and high temperatures . It’s recommended to use appropriate personal protective equipment and ensure a well-ventilated laboratory environment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-1-heptyn-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3,6-dimethyl-1-heptyne with a suitable oxidizing agent to introduce the hydroxyl group at the third position . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyl-1-heptyn-3-ol is unique due to the presence of two methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .

Properties

IUPAC Name

3,6-dimethylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-5-9(4,10)7-6-8(2)3/h1,8,10H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWFALGRNJAHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022273
Record name 3,6-Dimethyl-1-heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19549-98-5
Record name 3,6-Dimethyl-1-heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-1-heptyn-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19549-98-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15980
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Record name 3,6-Dimethyl-1-heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYL-1-HEPTYN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45P9S2OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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